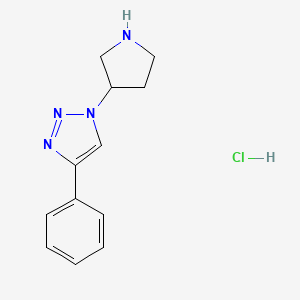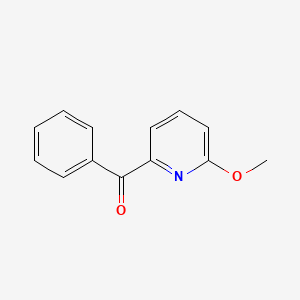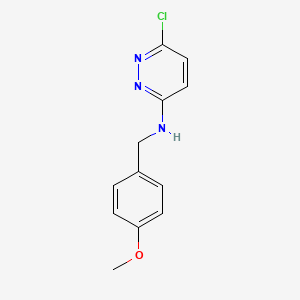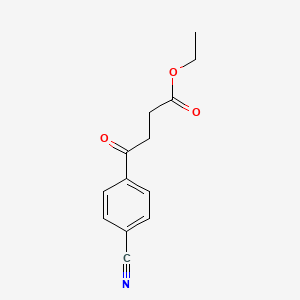
2-(1H-pirazolil-1-il)acetato de metilo
Descripción general
Descripción
Methyl 2-(1H-pyrazol-1-yl)acetate is an organic compound with the molecular formula C6H8N2O2 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Aplicaciones Científicas De Investigación
Methyl 2-(1H-pyrazol-1-yl)acetate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
Target of Action
Methyl 2-(1H-pyrazol-1-yl)acetate is a chemical compound with the molecular formula C6H8N2O2 Related compounds have been found to interact with enzymes such as nicotinamide phosphoribosyltransferase (nampt) .
Mode of Action
It’s worth noting that the pyrazole core, which is present in this compound, has been associated with improved growth inhibition in certain cell types .
Biochemical Pathways
Related compounds have been shown to impact the nad+ salvage pathway via interaction with nampt .
Result of Action
Related compounds have shown potent in vitro antipromastigote activity .
Análisis Bioquímico
Biochemical Properties
Methyl 2-(1H-pyrazol-1-yl)acetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The compound can act as a substrate for these enzymes, leading to its biotransformation into various metabolites. Additionally, Methyl 2-(1H-pyrazol-1-yl)acetate has been shown to interact with certain receptors and ion channels, influencing their activity and modulating cellular responses .
Cellular Effects
Methyl 2-(1H-pyrazol-1-yl)acetate exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to alterations in downstream signaling cascades. This modulation can result in changes in gene expression profiles, affecting the synthesis of proteins involved in cell growth, differentiation, and apoptosis. Furthermore, Methyl 2-(1H-pyrazol-1-yl)acetate can impact cellular metabolism by altering the activity of metabolic enzymes and influencing the production of key metabolites .
Molecular Mechanism
The molecular mechanism of action of Methyl 2-(1H-pyrazol-1-yl)acetate involves several key processes. The compound can bind to specific biomolecules, such as enzymes and receptors, through non-covalent interactions like hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. For example, Methyl 2-(1H-pyrazol-1-yl)acetate can inhibit the activity of certain enzymes by occupying their active sites, preventing substrate binding and subsequent catalysis. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 2-(1H-pyrazol-1-yl)acetate can change over time due to factors such as stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH, temperature, or light. Long-term studies have shown that Methyl 2-(1H-pyrazol-1-yl)acetate can have sustained effects on cellular function, including prolonged modulation of signaling pathways and gene expression. These effects can be observed in both in vitro and in vivo studies, highlighting the compound’s potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of Methyl 2-(1H-pyrazol-1-yl)acetate vary with different dosages in animal models. At low doses, the compound can exert beneficial effects, such as anti-inflammatory and antioxidant activities. At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels. These findings underscore the importance of careful dosage optimization in preclinical and clinical studies to maximize therapeutic benefits while minimizing potential risks .
Metabolic Pathways
Methyl 2-(1H-pyrazol-1-yl)acetate is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites. The metabolic pathways can influence the compound’s pharmacokinetics, including its absorption, distribution, metabolism, and excretion. Additionally, Methyl 2-(1H-pyrazol-1-yl)acetate can affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes and pathways .
Transport and Distribution
Within cells and tissues, Methyl 2-(1H-pyrazol-1-yl)acetate is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, facilitating its uptake and distribution to different cellular compartments. The compound’s localization and accumulation can be influenced by factors such as its chemical properties, the presence of transporters, and the cellular environment. These interactions can affect the compound’s bioavailability and therapeutic efficacy .
Subcellular Localization
Methyl 2-(1H-pyrazol-1-yl)acetate exhibits specific subcellular localization, which can impact its activity and function. The compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular localization of Methyl 2-(1H-pyrazol-1-yl)acetate can also affect its interactions with other biomolecules and its overall biological activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 2-(1H-pyrazol-1-yl)acetate can be synthesized through several methods. One common approach involves the reaction of pyrazole with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in an organic solvent like acetonitrile .
Industrial Production Methods
Industrial production of Methyl 2-(1H-pyrazol-1-yl)acetate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(1H-pyrazol-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different pyrazole-based compounds.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while substitution reactions can produce a variety of pyrazole derivatives with different functional groups .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-(1H-imidazol-1-yl)acetate
- Methyl 2-(1H-triazol-1-yl)acetate
- Methyl 2-(1H-tetrazol-1-yl)acetate
Uniqueness
Methyl 2-(1H-pyrazol-1-yl)acetate is unique due to its specific pyrazole ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying biological activities .
Propiedades
IUPAC Name |
methyl 2-pyrazol-1-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-10-6(9)5-8-4-2-3-7-8/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJUHYXHQRFJCBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70599138 | |
| Record name | Methyl (1H-pyrazol-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70599138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142890-12-8 | |
| Record name | Methyl (1H-pyrazol-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70599138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Fluorobenzo[b]thiophene](/img/structure/B1319160.png)
![6-Fluorobenzo[b]thiophene](/img/structure/B1319161.png)











